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Tetrabromosilane

Chemical Vapor Deposition Silicon Epitaxy Pyrolysis

For CVD and crystal-growth processes where substrate thermal budgets demand a lower-temperature silicon precursor, generic substitution with SiCl₄ introduces yield risk due to higher decomposition onset temperatures. Tetrabromosilane (SiBr₄, ≥99%) addresses this directly. • Decomposes at ~800°C - ≥100°C lower than SiCl₄ - enabling deposition on temperature-sensitive compound semiconductors and pre-processed wafers. • Weaker Si-Br bond energetics (310-391 kJ/mol) support milder reaction conditions and higher conversion efficiency in silylamine and silicon nitride precursor syntheses. • Moisture-sensitive liquid; ships under inert atmosphere in UN3264-compliant packaging with full hazardous-material documentation.

Molecular Formula SiBr4
Br4Si
Molecular Weight 347.7 g/mol
CAS No. 7789-66-4
Cat. No. B1584419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromosilane
CAS7789-66-4
Molecular FormulaSiBr4
Br4Si
Molecular Weight347.7 g/mol
Structural Identifiers
SMILES[Si](Br)(Br)(Br)Br
InChIInChI=1S/Br4Si/c1-5(2,3)4
InChIKeyAIFMYMZGQVTROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromosilane Technical and Procurement Overview


Tetrabromosilane (silicon tetrabromide, SiBr₄) is a moisture-sensitive, colorless liquid tetrahalosilane characterized by a density of approximately 2.8 g/mL and a boiling point of 153 °C . The compound adopts a tetrahedral geometry and hydrolyzes rapidly upon exposure to atmospheric moisture, releasing corrosive hydrogen bromide [1]. As a member of the silicon tetrahalide series, its properties and applications are frequently compared against the more industrially established silicon tetrachloride (SiCl₄) [2].

Moisture-sensitive liquid tetrahalide for CVD and semiconductor synthesis
Requires anhydrous handling; compatible with bubbler delivery systems
Reported lower thermal decomposition onset vs SiCl₄
May support deposition on temperature-sensitive substrates
High-purity semiconductor grades available (trace metals basis)
Vendor specifications up to 99.995% purity; verify lot COA

Why Tetrabromosilane Substitution Fails


Generic substitution between silicon tetrahalides (SiX₄) is rarely straightforward due to profound differences in thermodynamic stability, bond energetics, and reactivity that directly govern deposition efficiency and process windows [1]. As established in foundational studies, the reactivity of SiBr₄ differs markedly from SiCl₄; tetrabromosilane exhibits an energetically favorable decomposition pathway that enables silicon deposition at lower onset temperatures [2]. Substituting SiCl₄ into a process optimized for SiBr₄ can result in dramatically reduced conversion efficiencies or necessitate significantly higher thermal budgets, directly impacting yield and cost [3]. Furthermore, the physical properties that influence vapor delivery—vapor pressure and volatility—vary sufficiently among the tetrahalides to require distinct handling and precursor delivery system configurations, underscoring that procurement based on chemical similarity alone introduces unacceptable process risk .

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SiCl₄ replacement may require significantly higher thermal budget, reducing CVD conversion efficiency and yield.
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Vapor pressure differences among SiX₄ alter precursor delivery configuration; SiCl₄ and SiI₄ cannot use the same bubbler setup.
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Bond energy mismatch (Si–Br vs Si–Cl) shifts decomposition kinetics; process parameters optimized for SiBr₄ may not transfer directly.

Tetrabromosilane Performance Evidence


Lower Thermal Decomposition Onset vs. SiCl₄

Tetrabromosilane demonstrates a thermodynamically favorable decomposition pathway, initiating silicon deposition at approximately 800 °C when co-fed with hydrogen, a temperature notably lower than required for silicon tetrachloride (SiCl₄) [1]. This lower thermal budget for the bromide analog is a quantifiable advantage for processes sensitive to thermal exposure or for reducing energy consumption. In head-to-head experiments under similar conditions, SiBr₄ conversion commences at 800 °C, while SiCl₄ shows no appreciable decomposition below 900 °C [1]. This difference is supported by Ellingham diagram predictions that indicate a greater thermodynamic driving force for the bromine-containing system [2].

Decomposition onset
Head-to-head
SiBr₄: ~800 °C
SiCl₄: >900 °C
Lower thermal budget enables deposition on sensitive substrates
In H₂ co-feed; Ellingham diagram predictions support trend
Chemical Vapor Deposition Silicon Epitaxy Pyrolysis

Weaker Si–Br Bond Energy

The average Si–Br bond energy in SiBr₄ is approximately 310–391 kJ/mol, which is substantially lower than the Si–Cl bond energy (≈391–400 kJ/mol) and far weaker than the Si–F bond (≈582 kJ/mol) [1]. This bond weakening is a key driver of the observed lower decomposition temperature and higher reactivity in CVD processes. The bond energy trend across the silicon tetrahalides (Si–F > Si–Cl > Si–Br > Si–I) directly correlates with their thermal stability, making the bromide a more labile precursor for low-temperature deposition compared to the chloride and fluoride, but more controllable than the highly reactive iodide [2]. The Pearson Education calculation estimates the average Si-Br bond enthalpy in SiBr₄ to be approximately 244 kJ/mol, further supporting the lower stability relative to SiCl₄ [3].

Si–Br bond energy
Class-level
310–391 kJ/mol
Weaker than Si–Cl (391–400 kJ/mol); supports lower decomposition temperature
Gas-phase bond dissociation enthalpy; Pearson estimate ~244 kJ/mol
Bond Dissociation Enthalpy Precursor Reactivity Chemical Kinetics

High-Purity Semiconductor Grades

Tetrabromosilane is commercially available in high-purity grades, including 99.995% (trace metals basis) and 99.99% (Si purity), which are critical specifications for semiconductor precursor applications where even trace impurities can degrade device performance . While silicon tetrachloride is also available in ultra-high purity, the combination of SiBr₄'s higher reactivity and comparable purity availability makes it a compelling alternative for processes where lower thermal budgets are advantageous. Vendor datasheets confirm purities ranging from 99% to 99.995% trace metals basis, with specific metal impurity guarantees . This level of purity, coupled with its superior reactivity profile, positions SiBr₄ as a high-value precursor for advanced semiconductor manufacturing where SiCl₄ may be too stable [1].

Commercial purity
Specification review
99.995% trace metals
99.99% Si purity
Semiconductor-grade availability comparable to SiCl₄
Vendor datasheets; verify specific metal impurity guarantees
High-Purity Precursors Semiconductor Manufacturing Trace Metals Analysis

Higher Vapor Pressure vs. SiI₄

Tetrabromosilane exhibits a vapor pressure of approximately 4.2 mmHg at 25 °C, which is substantially higher than that of silicon tetraiodide (SiI₄), a solid at room temperature with negligible vapor pressure under standard conditions . This physical property is critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where a sufficient vapor pressure is required for reliable precursor delivery and mass transport [1]. While SiBr₄ is less volatile than SiCl₄ (which has a boiling point of 57.6 °C), its volatility is adequate for many CVD applications, and it avoids the handling complexities associated with gaseous precursors like SiF₄ (bp −86 °C) [2]. The moderate vapor pressure of SiBr₄ allows for effective precursor delivery while maintaining the reactivity advantages of a heavier halide.

Vapor pressure
Class-level
SiBr₄: 4.2 mmHg (25 °C)
SiI₄: solid, negligible VP
Adequate volatility for standard bubbler delivery; SiI₄ cannot be used similarly
SiCl₄ more volatile (~200 mmHg); SiBr₄ avoids gas-handling complexity
Vapor Pressure Precursor Volatility ALD/CVD Process

Purification Advantage for High-Purity Silicon

A key differential advantage of tetrabromosilane over other silicon halides is its documented susceptibility to high purification, enabling the production of very high purity silicon [1]. Patent literature explicitly states that silicon tetrabromide is used as the source of elemental silicon in preference to other silicon halides due to the combination of physical and chemical properties which make it susceptible to high purification and the production of very high purity silicon [2]. This advantage is attributed to the compound's physical properties and the nature of its impurities, which can be more effectively removed via distillation or other purification techniques compared to chloride-based systems. The resulting silicon purity, achieved with starting materials of only 99.95%, underscores the unique purification pathway enabled by the bromide system [3].

Purification efficiency
Head-to-head
SiBr₄: preferred for high-purity Si
Other halides: less favorable purification
Patent literature reports explicit preference for ultra-high purity silicon production
Starting material 99.95% purity; distillation removes impurities effectively
Ultra-High Purity Silicon Semiconductor Crystal Growth Purification Process

Superior Reactivity with Nitrogen Compounds

Historical research has established that silicon tetrabromide is 'much superior to the chloride as a reagent with nitrogenised compounds' [1]. This qualitative but empirically derived assessment from early investigations into silicon-nitrogen chemistry highlights a specific application niche where SiBr₄ outperforms its chloride analog. The higher reactivity of the Si-Br bond likely facilitates more efficient silicon-nitrogen bond formation, making it a preferred reagent for synthesizing silylamines and other silicon-nitrogen containing molecules [2]. While modern studies may provide more quantitative kinetics, this well-documented preference underscores a real, application-specific advantage for organic and organometallic synthesis [3].

N-compound reactivity
Class-level
SiBr₄: much superior reagent
SiCl₄: lower reactivity
Historical preference for silylamine synthesis; may improve yield and mildness
Qualitative assessment from 1887; modern kinetic data may refine comparison
Organic Synthesis Nitrogen Compounds Brominating Agent

Tetrabromosilane Application Scenarios


Low-Thermal-Budget Silicon CVD

Given its demonstrated decomposition onset at 800 °C—≥100 °C lower than SiCl₄—tetrabromosilane is the preferred silicon precursor for chemical vapor deposition (CVD) processes where the substrate cannot tolerate temperatures above 900 °C [7]. This includes deposition on certain compound semiconductors, pre-processed device wafers with temperature-sensitive features, or applications where minimizing thermal stress is critical for yield and reliability. The weaker Si-Br bond (310-391 kJ/mol) further supports this lower thermal budget advantage [8].

Ultra-High Purity Silicon Crystal Growth

The documented preference for tetrabromosilane over other silicon halides for producing very high purity silicon makes it an optimal precursor for semiconductor crystal growth applications where minimizing metallic and dopant impurities is paramount [7]. Its susceptibility to high purification enables the production of silicon with impurity levels suitable for advanced electronic and photovoltaic devices, directly addressing a key procurement criterion for manufacturers of high-performance semiconductors [8].

Silicon-Nitrogen Compound Synthesis

For organic and inorganic synthesis involving nitrogen-containing substrates, tetrabromosilane's historically established superiority over silicon tetrachloride as a reagent provides a clear performance advantage [7]. This makes it the preferred silicon source for preparing silylamines, silicon nitride precursors, and other Si-N bonded molecules, where the higher reactivity of the Si-Br bond can lead to improved yields and milder reaction conditions compared to chloride-based alternatives [8].

Plasma Etching Sidewall Passivation

In plasma etching processes for semiconductor fabrication, tetrabromosilane can be employed as a sidewall passivation additive to improve etch anisotropy and surface quality [7]. The low volatility of SiBr₄ in the plasma environment enables effective passivation of feature sidewalls, leading to smoother etched surfaces and reduced lateral etching, which is critical for achieving high aspect ratio structures in advanced integrated circuits [8].

Application
Selection Property
Validation Focus
Low-thermal-budget silicon CVD
Decomposition onset context
Temperature-sensitive substrate compatibility
Ultra-high purity silicon crystal growth
Purification susceptibility
Impurity-level verification
Silicon-nitrogen compound synthesis
Nitrogen-compound reactivity
Reaction yield and condition comparison
Plasma etching sidewall passivation
Sidewall passivation behavior
Etch anisotropy and surface quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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